N-(5-Phenylfuran-2-YL)-N-(prop-2-EN-1-YL)heptanamide

Description

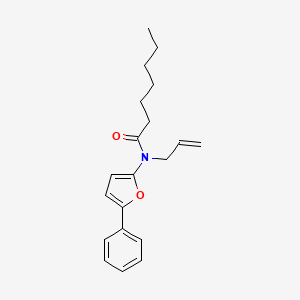

N-(5-Phenylfuran-2-YL)-N-(prop-2-EN-1-YL)heptanamide is a synthetic amide derivative characterized by a heptanamide backbone substituted with two functional groups: a 5-phenylfuran-2-yl moiety and a prop-2-en-1-yl (allyl) group. The compound’s molecular weight is estimated to exceed 350 g/mol, with a logP value likely >4.5 due to the hydrophobic phenyl and heptanamide chains, aligning with trends observed in structurally related amides (e.g., logP = 4.93 for N-[(furan-2-yl)methyl]-3-(5-nitro-1H-indol-3-yl)-5-phenylpentanamide) .

Properties

CAS No. |

62187-65-9 |

|---|---|

Molecular Formula |

C20H25NO2 |

Molecular Weight |

311.4 g/mol |

IUPAC Name |

N-(5-phenylfuran-2-yl)-N-prop-2-enylheptanamide |

InChI |

InChI=1S/C20H25NO2/c1-3-5-6-10-13-19(22)21(16-4-2)20-15-14-18(23-20)17-11-8-7-9-12-17/h4,7-9,11-12,14-15H,2-3,5-6,10,13,16H2,1H3 |

InChI Key |

QAHLQFWOWQHRMI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)N(CC=C)C1=CC=C(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-N-(5-phenylfuran-2-yl)heptanamide typically involves the reaction of 5-phenylfuran-2-carboxylic acid with allylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of N-Allyl-N-(5-phenylfuran-2-yl)heptanamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N-(5-phenylfuran-2-yl)heptanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

Substitution: The allyl group can participate in substitution reactions with halides or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of primary or secondary amines

Substitution: Formation of substituted allyl derivatives

Scientific Research Applications

N-Allyl-N-(5-phenylfuran-2-yl)heptanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Allyl-N-(5-phenylfuran-2-yl)heptanamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of the compound have been identified as inhibitors of human sirtuin 2 (SIRT2), an enzyme involved in deacetylation and defatty-acylation of protein substrates . The compound binds to the active site of SIRT2, inhibiting its activity and leading to downstream effects on cellular processes such as gene expression and protein function .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares structural motifs with several classes of bioactive molecules:

Key Observations :

- Lipophilicity : The target compound’s logP is higher than hydroxamic acids (e.g., logP ~2.5 for N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) due to its extended alkyl chain and aromatic substituents .

- Reactivity: The allyl group enables regioselective reactions, as seen in 2-indolylcyanocuprate reactions with N-(prop-2-en-1-yl) derivatives, where steric effects dictate product distribution (e.g., 51% vs. 12% yields for 5e and 6e with HMPA additives) .

Computational and Experimental Data Gaps

- Molecular modeling of the target could predict similar interactions.

- Toxicity : Toxicity estimation for furan-containing amides (e.g., LD₅₀ >500 mg/kg in rodents for related compounds ) suggests moderate safety, but experimental validation is needed.

Biological Activity

N-(5-Phenylfuran-2-YL)-N-(prop-2-EN-1-YL)heptanamide, also known by its CAS number 62187-65-9, is a compound that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C20H25NO2, with a molecular weight of 311.4 g/mol. The compound features a heptanamide backbone with phenyl and furan moieties, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| CAS Number | 62187-65-9 |

| Molecular Formula | C20H25NO2 |

| Molecular Weight | 311.4 g/mol |

| IUPAC Name | N-(5-phenylfuran-2-yl)-N-prop-2-enylheptanamide |

| Structure | Structure |

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication, particularly against certain strains of coronaviruses. Its structural similarity to known antiviral agents allows it to interact with viral proteins effectively.

- Antioxidant Properties : The presence of furan and phenyl groups contributes to its potential as an antioxidant, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : In vitro studies have shown that the compound can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are still under investigation, but several hypotheses include:

- Binding Affinity : The compound exhibits significant binding affinity to specific protein targets involved in viral replication and inflammation.

- Molecular Dynamics : Molecular dynamics simulations indicate that the compound maintains stability when bound to its targets, which is crucial for therapeutic efficacy.

Case Studies

Several studies have explored the biological effects of this compound:

- In Vitro Studies : A study published in PMC demonstrated that the compound inhibited the activity of viral proteases in cell cultures, suggesting its potential as an antiviral agent against SARS-CoV-2 .

- ADMET Analysis : The compound has been subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, showing favorable properties that comply with Lipinski's Rule of Five, indicating good oral bioavailability .

- Comparative Studies : Comparative studies with structurally similar compounds revealed that this compound possesses unique properties that enhance its biological activity compared to other phenolic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.